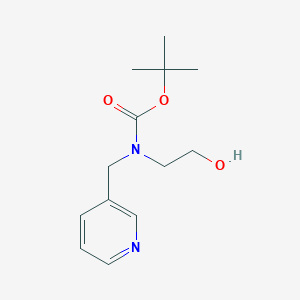
t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate, also known as TPEN, is a chelating agent that has been widely used in scientific research for its ability to selectively bind to zinc ions. TPEN is a highly specific and potent zinc chelator, and its use has provided valuable insights into the role of zinc in various biological processes.
Mechanism of Action
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate selectively binds to zinc ions with high affinity, forming a stable complex that prevents zinc from interacting with its biological targets. This allows researchers to study the effects of zinc depletion on biological processes and disease states. t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been shown to be highly specific for zinc, and does not significantly affect the levels of other metal ions such as copper or iron.
Biochemical and Physiological Effects
t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been used to study the role of zinc in various biological processes, including gene expression, enzyme activity, and signal transduction. Zinc is required for the activity of many enzymes, including DNA polymerases, RNA polymerases, and carbonic anhydrases. Zinc is also involved in the regulation of gene expression, and is required for the activity of transcription factors such as zinc fingers. t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been shown to inhibit these processes by chelating zinc ions.
Advantages and Limitations for Lab Experiments
One advantage of using t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate in lab experiments is its high specificity for zinc, which allows researchers to selectively deplete zinc without affecting other metal ions. t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate is also highly potent, and can effectively chelate zinc at low concentrations. However, t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has some limitations, including its potential toxicity to cells and its inability to penetrate cell membranes. t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate can also be difficult to work with, as it is highly hydrophobic and requires the use of organic solvents for its preparation and use.
Future Directions
There are many future directions for research involving t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate. One area of interest is the role of zinc in neurodegenerative diseases such as Alzheimer's disease. t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been used to study the effects of zinc depletion on the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Further research is needed to understand the mechanisms by which zinc contributes to the development of Alzheimer's disease, and to develop new therapeutic approaches based on these findings.
Another area of interest is the role of zinc in cancer. t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been used to study the effects of zinc depletion on cancer cell growth and survival. Further research is needed to understand the mechanisms by which zinc contributes to cancer development and progression, and to develop new therapeutic approaches based on these findings.
In conclusion, t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate is a highly specific and potent zinc chelator that has been widely used in scientific research to study the role of zinc in various biological processes and disease states. Its use has provided valuable insights into the mechanisms by which zinc contributes to these processes, and has led to the development of new therapeutic approaches. Further research is needed to fully understand the role of zinc in these processes, and to develop new approaches based on these findings.
Synthesis Methods
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate can be synthesized by reacting pyridine-3-carboxylic acid with tert-butyl 2-bromoacetate to form tert-butyl 3-pyridylmethyl-2-bromoacetate. The bromoacetate group is then substituted with hydroxyethylamine to produce tert-butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate. The final product can be obtained by deprotecting the tert-butyl group using trifluoroacetic acid.
Scientific Research Applications
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been widely used in scientific research for its ability to selectively chelate zinc ions. Zinc is an essential trace element that plays a critical role in various biological processes, including gene expression, enzyme activity, and signal transduction. t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been used to study the role of zinc in these processes, as well as in disease states such as Alzheimer's disease, cancer, and diabetes.
properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15(7-8-16)10-11-5-4-6-14-9-11/h4-6,9,16H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMILQDYNPHYNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide](/img/structure/B2748697.png)
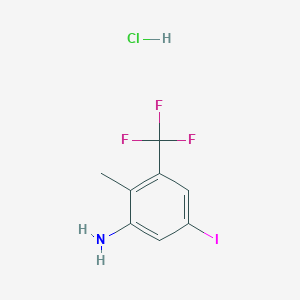
![3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2748699.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2748700.png)
![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)
![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)
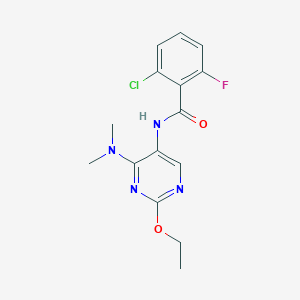
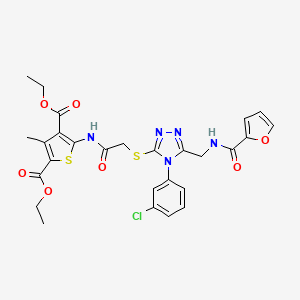
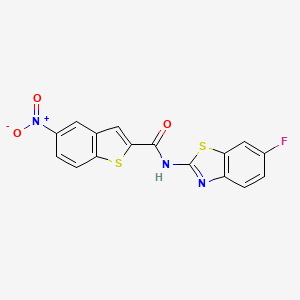
![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)
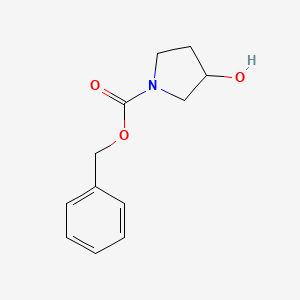


![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)